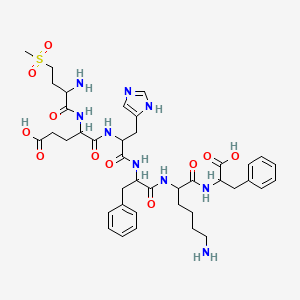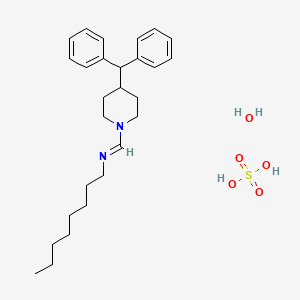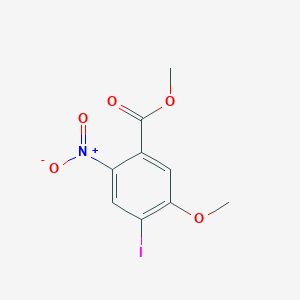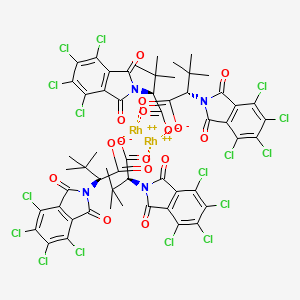
gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine is a complex peptide compound with a unique structure that includes multiple amino acids and a methylsulphonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylsulphonyl group is introduced through specific reagents and conditions that ensure its proper incorporation without affecting the peptide backbone.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process includes the use of high-purity reagents and solvents, as well as stringent purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions: Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The peptide bonds and side chains can be reduced under specific conditions.
Substitution: The amino acid side chains can participate in substitution reactions, particularly at the histidyl and lysyl residues.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphonyl group can yield sulfone derivatives, while reduction can lead to the formation of reduced peptides with altered side chains.
科学的研究の応用
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine can be compared with other similar compounds, such as:
Gamma-glutamyl compounds: These compounds share the gamma-glutamyl linkage but differ in their side chains and overall structure.
Peptide-based drugs: Similar in their peptide backbone but vary in their functional groups and therapeutic applications.
The uniqueness of this compound lies in its specific combination of amino acids and the presence of the methylsulphonyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C40H55N9O11S |
|---|---|
分子量 |
870.0 g/mol |
IUPAC名 |
5-[[1-[[1-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[(2-amino-4-methylsulfonylbutanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58) |
InChIキー |
QUCFVNGGGFLOES-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)
![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)


![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)



![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)


